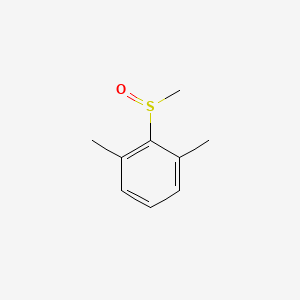
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound is characterized by its unique structure, which includes an ethylthioethyl and a methoxy group attached to the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the carboxamide group. The ethylthioethyl and methoxy groups are then added through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, ethylthiol, and methanol, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The ethylthioethyl and methoxy groups enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro-
- N-[2-(Diethylamino)ethyl]-10H-phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylthioethyl group enhances its lipophilicity, while the methoxy group increases its stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
53056-74-9 |
|---|---|
Formule moléculaire |
C18H20N2O2S2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-(2-ethylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2O2S2/c1-3-23-11-10-19-18(21)20-14-6-4-5-7-16(14)24-17-9-8-13(22-2)12-15(17)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Clé InChI |
SNFSRQFFDQYLPF-UHFFFAOYSA-N |
SMILES canonique |
CCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


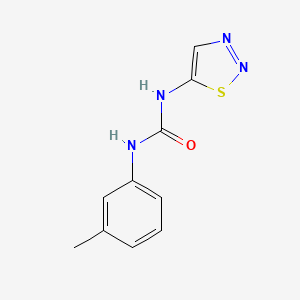
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
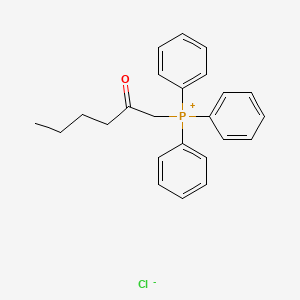
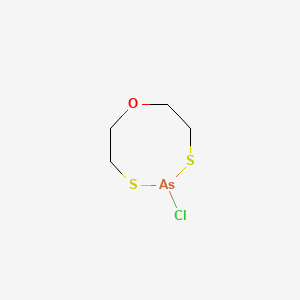
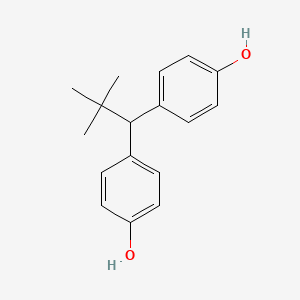

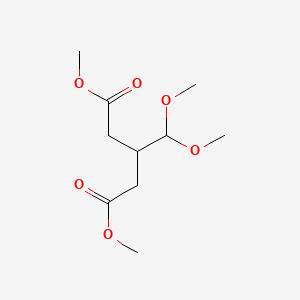
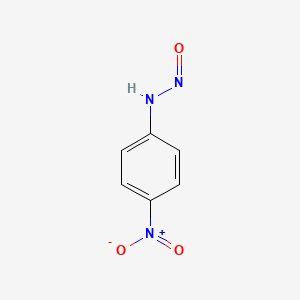
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)


